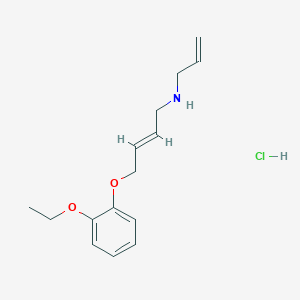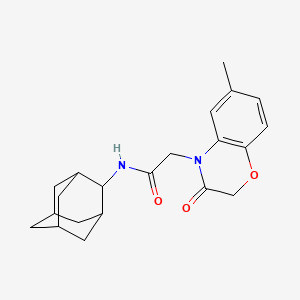
N~1~'-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, commonly known as N-DMB, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of piperidine derivatives and is known for its potential use as a therapeutic agent for various medical conditions. The unique chemical structure of N-DMB has made it a subject of interest for researchers in the field of medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-DMB is not fully understood. However, it is believed to act on the opioid and adrenergic systems in the brain, leading to its analgesic and anti-inflammatory effects. N-DMB has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its potential use in the treatment of addiction, depression, and anxiety disorders.
Biochemical and Physiological Effects:
N-DMB has been shown to have a high affinity for the mu opioid receptor, which is responsible for its analgesic effects. It has also been found to modulate the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects. N-DMB has been shown to have a low potential for abuse and dependence, making it a promising therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-DMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has a well-defined chemical structure, making it easy to study its pharmacokinetics and pharmacodynamics. However, N-DMB has some limitations. It has a relatively short half-life, which may limit its therapeutic potential. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-DMB. One area of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of N-DMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential use of N-DMB in combination with other therapeutic agents for the treatment of pain and inflammation is an area of active research.
Aplicaciones Científicas De Investigación
N-DMB has been extensively studied for its potential use in various medical conditions. It has been found to exhibit significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-DMB has also been investigated for its potential use in the treatment of addiction, depression, and anxiety disorders. Furthermore, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-N-(3,4-dimethylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-15-6-7-17(14-16(15)2)22-19(26)23-12-8-20(9-13-23,18(21)25)24-10-4-3-5-11-24/h6-7,14H,3-5,8-13H2,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZGFHZSMWJLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4439750.png)
![N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4439755.png)
![1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4439763.png)
![N-allyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439765.png)

![methyl 1-[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4439782.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439794.png)

![(3aS*,6aS*)-2-benzyl-5-[(3,5-dimethylisoxazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4439809.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439815.png)
![methyl 4-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4439820.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]nicotinamide hydrochloride](/img/structure/B4439823.png)
![N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439833.png)